7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile
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Overview
Description
7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile typically involves cyclization reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired pyrrolizine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile involves its interaction with molecular targets and pathways in biological systems. For example, it may inhibit specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde
- 1H-Pyrrolizine-7-carbonitrile,2,3-dihydro-6-methyl-(9CI)
Uniqueness
7-Methyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other pyrrolizine derivatives.
Properties
CAS No. |
505097-52-9 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrrolizine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-8(5-10)6-11-4-2-3-9(7)11/h6H,2-4H2,1H3 |
InChI Key |
MWMJEMYDFZDQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2C=C1C#N |
Origin of Product |
United States |
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